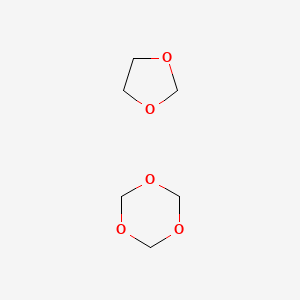

1,3-Dioxolane;1,3,5-trioxane

Beschreibung

Historical Context and Evolution of Research on 1,3-Dioxolane (B20135) and 1,3,5-Trioxane (B122180)

The study of acetals dates back to the 19th century, with the initial discoveries laying the groundwork for understanding the protection of carbonyl groups. The development of cyclic acetals, such as 1,3-dioxolane, emerged from the broader investigation of reactions between aldehydes, ketones, and diols. Early research focused on their synthesis and stability, recognizing their utility as protecting groups in organic synthesis. For instance, the synthesis of 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde (B43269) has been a subject of study to optimize reaction conditions and yields, often involving the removal of water to drive the equilibrium towards product formation. google.com

1,3,5-Trioxane, the cyclic trimer of formaldehyde, has its own distinct history. wikipedia.org It was identified as a more stable and easily handleable solid form of formaldehyde. commonorganicchemistry.com Research into trioxane (B8601419) has been heavily driven by its role as a monomer in the production of polyoxymethylene (POM) plastics, a high-performance engineering thermoplastic. wikipedia.org The polymerization of trioxane has been extensively studied, focusing on various catalysts and reaction conditions to control the properties of the resulting polymer. researchgate.net Over time, the applications of both compounds have expanded significantly, moving from simple protecting groups and monomers to versatile solvents and intermediates in the synthesis of complex molecules and materials. silverfernchemical.comresearchgate.net

Structural Framework and Nomenclature within Cyclic Acetals

The nomenclature of cyclic acetals follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.com An acetal (B89532) functional group consists of a carbon atom bonded to two –OR groups. wikipedia.org In cyclic acetals, these –OR groups are part of a ring system.

1,3-Dioxolane is the IUPAC name for the cyclic acetal derived from formaldehyde and ethylene glycol. chemknock.com Its structure consists of a five-membered ring containing three carbon atoms and two oxygen atoms at positions 1 and 3. nih.gov

1,3,5-Trioxane is the IUPAC name for the cyclic trimer of formaldehyde. wikipedia.org It possesses a six-membered ring with alternating carbon and oxygen atoms. wikipedia.org This structure is also referred to as s-trioxane or trioxymethylene. nih.gov

The general class of "acetals" includes "ketals," which are derived from ketones. However, IUPAC now considers ketals to be a subset of acetals. acdlabs.com The formation of five- or six-membered cyclic acetals is generally favored over the formation of linear acetals due to the thermodynamic stability conferred by the ring structure, a phenomenon known as the chelate effect. fiveable.me

Fundamental Reactivity Patterns and General Academic Significance

The reactivity of cyclic acetals is dominated by their stability under basic and neutral conditions and their susceptibility to hydrolysis under acidic conditions. fiveable.melibretexts.org This differential reactivity is the cornerstone of their use as protecting groups for carbonyl compounds in multi-step organic synthesis. numberanalytics.com

1,3-Dioxolane is widely employed as a protecting group for aldehydes and ketones. organic-chemistry.org The formation of the dioxolane ring masks the reactivity of the carbonyl group, allowing for chemical transformations on other parts of the molecule. The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. fiveable.me Beyond its role as a protecting group, 1,3-dioxolane is also utilized as a solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with water. silverfernchemical.comchemicalbook.com It has also been explored as a reactant in radical reactions and as a component in electrolyte solutions for lithium batteries. chemicalbook.comnsf.gov

1,3,5-Trioxane serves as a convenient and anhydrous source of formaldehyde. commonorganicchemistry.com Under acidic conditions, it depolymerizes to release three molecules of formaldehyde. commonorganicchemistry.com This property makes it a key reagent in various chemical syntheses, including the production of polyoxymethylene (POM) plastics, where it undergoes ring-opening polymerization. wikipedia.orgresearchgate.net POM is valued for its high stiffness, low friction, and excellent dimensional stability. Trioxane is also used in the synthesis of other chemicals and as a component in fuel tablets. wikipedia.org The thermal decomposition of 1,3,5-trioxane to formaldehyde has been a subject of detailed kinetic studies. researchgate.net

The academic significance of both 1,3-Dioxolane and 1,3,5-Trioxane is substantial. They are fundamental building blocks in synthetic chemistry, enabling the construction of complex molecular architectures. Their study provides insights into reaction mechanisms, polymer chemistry, and the principles of protecting group strategy. numberanalytics.comresearchgate.net

Detailed Research Findings

| Property | Finding | Citation |

|---|---|---|

| Chemical Formula | C₃H₆O₂ | nih.gov |

| Molar Mass | 74.08 g/mol | nih.gov |

| Appearance | Clear colorless liquid | nih.gov |

| Boiling Point | 74-78 °C | nih.govchembk.com |

| Melting Point | -95 °C | nih.gov |

| Density | 1.06 g/mL at 20 °C | nih.gov |

| Solubility | Miscible with water, soluble in ethanol (B145695), ether, and acetone (B3395972) | nih.govchemicalbook.comchembk.com |

| Reactivity | Stable under basic and neutral conditions. Undergoes acid-catalyzed hydrolysis to yield formaldehyde and ethylene glycol. Can undergo autooxidation to form peroxides. | libretexts.orgchemicalbook.com |

| Applications | Protecting group for carbonyls, solvent for resins and polymers, intermediate in pharmaceutical synthesis, component of electrolytes for lithium-sulfur batteries. | silverfernchemical.comresearchgate.netorganic-chemistry.orgchemicalbook.com |

| Property | Finding | Citation |

|---|---|---|

| Chemical Formula | C₃H₆O₃ | wikipedia.org |

| Molar Mass | 90.08 g/mol | wikipedia.orgnih.gov |

| Appearance | White crystalline solid with a chloroform-like odor | wikipedia.orgnih.gov |

| Boiling Point | 115 °C | wikipedia.orgnih.gov |

| Melting Point | 62 °C | wikipedia.orgnih.gov |

| Density | 1.17 g/cm³ (at 65 °C) | wikipedia.org |

| Solubility | Highly soluble in water; soluble in organic solvents like ethanol and acetone. | wikipedia.orgsolubilityofthings.com |

| Reactivity | Stable in neutral or alkaline solutions. Depolymerizes to formaldehyde in the presence of strong acids. Can be used as an anhydrous source of formaldehyde. | commonorganicchemistry.comchemicalbook.comnoaa.gov |

| Applications | Monomer for polyoxymethylene (POM) plastics, a solid source of formaldehyde in synthesis, binder in textiles and wood products, component of hexamine fuel tablets. | wikipedia.org |

Eigenschaften

CAS-Nummer |

24969-26-4 |

|---|---|

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

1,3-dioxolane;1,3,5-trioxane |

InChI |

InChI=1S/C3H6O3.C3H6O2/c1-4-2-6-3-5-1;1-2-5-3-4-1/h1-3H2;1-3H2 |

InChI-Schlüssel |

KAUOORLWKQFOHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCO1.C1OCOCO1 |

Verwandte CAS-Nummern |

24969-26-4 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,3 Dioxolane and 1,3,5 Trioxane Derivatives

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the modern synthesis of 1,3-dioxolanes and 1,3,5-trioxanes, enabling milder reaction conditions, higher yields, and improved selectivity. This section delves into various catalytic systems, from traditional acid catalysis to more recent transition metal and eco-catalyst systems.

Acid-Catalyzed Condensation and Acetalization

The most conventional and widely employed method for the synthesis of 1,3-dioxolanes and the related 1,3-dioxanes is the acid-catalyzed condensation of aldehydes or ketones with 1,2- or 1,3-diols, respectively. organic-chemistry.org This reversible reaction, known as acetalization, typically utilizes Brønsted or Lewis acids as catalysts. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid, while Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective. organic-chemistry.orgscielo.br To drive the equilibrium towards the product, water is continuously removed, often using a Dean-Stark apparatus. organic-chemistry.org

Recent studies have highlighted the versatility of both Brønsted and Lewis acids in more complex syntheses. For instance, in the formation of pillar[n]arenes, cyclic acetals such as 1,3-dioxolane (B20135) and 1,3,5-trioxane (B122180) serve as safe, non-gaseous formaldehyde (B43269) equivalents. organic-chemistry.orgscielo.br The acid catalyst facilitates the in situ hydrolysis of the acetal (B89532) to generate formaldehyde, which then undergoes a Friedel-Crafts-type reaction with 1,4-dialkoxybenzene to form the macrocyclic structure. organic-chemistry.orgscielo.br Both BF₃·OEt₂ and other Lewis and Brønsted acids have proven effective in this transformation. scielo.br

The synthesis of 1,3,5-trioxane itself is achieved through the acid-catalyzed cyclic trimerization of formaldehyde, typically in a concentrated aqueous solution. wikipedia.orggoogle.com A variety of acid catalysts, including sulfuric acid, phosphoric acid, and various solid acids, can be employed for this purpose. google.com

| Catalyst Type | Reactants | Product | Key Features |

| Brønsted Acid (e.g., p-toluenesulfonic acid) | Carbonyl Compound + 1,2- or 1,3-Diol | 1,3-Dioxolane or 1,3-Dioxane (B1201747) | Standard method, requires water removal. organic-chemistry.org |

| Lewis Acid (e.g., BF₃·OEt₂) | 1,4-Dialkoxybenzene + 1,3-Dioxolane/1,3,5-Trioxane | Pillar[n]arene | 1,3-Dioxolane/1,3,5-Trioxane as formaldehyde source. organic-chemistry.orgscielo.br |

| Acid Catalyst (e.g., Sulfuric Acid) | Formaldehyde | 1,3,5-Trioxane | Cyclic trimerization of formaldehyde. wikipedia.orggoogle.com |

Transition Metal Catalysis in Dioxolane and Trioxane (B8601419) Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,3-dioxolanes through novel reaction pathways beyond simple acetalization. These methods often provide access to dioxolane structures from unconventional starting materials.

A notable example is the methylrhenium trioxide (MTO) catalyzed cycloaddition of epoxides with aldehydes or ketones to furnish 1,3-dioxolanes in good yields. acs.org A key feature of this reaction is its stereospecificity; the geometric configuration of the epoxide substituents is retained in the product due to a sequence of two configuration inversions during the catalytic cycle. acs.org The reaction proceeds via a bis(alkoxy)rhenium complex intermediate. acs.org MTO also catalyzes related cycloadditions, such as the formation of oxazolidines from imines and epoxides. acs.org

Furthermore, ruthenium-based catalysts have been developed for the synthesis of 1,3-dioxolane from ethylene (B1197577) glycol, carbon dioxide (CO₂), and molecular hydrogen (H₂). researchgate.net This approach is significant as it utilizes CO₂ as a C1 feedstock, contributing to sustainable chemical production. researchgate.net The ruthenium catalyst enables the conversion of biomass-derived diols into valuable cyclic acetals. researchgate.net While transition metal catalysis is extensively used for various organic transformations, its application in the direct synthesis of the 1,3,5-trioxane ring is less common, with acid catalysis being the predominant method. wikipedia.orgacs.org However, in some applications, 1,3,5-trioxane is used as an internal standard in transition-metal-catalyzed reactions, such as the rhodium-catalyzed diarylation of isocyanides. semanticscholar.orgmdpi.comnih.gov

| Catalyst System | Reactants | Product | Key Features |

| Methylrhenium trioxide (MTO) | Epoxide + Aldehyde/Ketone | 1,3-Dioxolane | Stereospecific cycloaddition. acs.org |

| Ruthenium catalyst | Ethylene Glycol + CO₂ + H₂ | 1,3-Dioxolane | Utilizes CO₂ as a C1 source. researchgate.net |

Eco-Catalyst Systems for Selective Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign and reusable catalysts for the synthesis of 1,3-dioxolane and 1,3,5-trioxane derivatives. These "eco-catalysts" often involve solid acids, clays (B1170129), and ionic liquids, which offer advantages such as easy separation, reusability, and reduced environmental impact.

Clay-based catalysts, such as the proton-exchanged montmorillonite (B579905) clay Maghnite-H+, have proven effective for the copolymerization of 1,3,5-trioxane with comonomers like ε-caprolactone and 1,3-dioxolane. lp.edu.uaresearchgate.net These reactions, which can be carried out in bulk or in solution, benefit from a non-toxic, easily separable catalyst. lp.edu.uaresearchgate.net Similarly, Maghnite-Na+, a sodium-exchanged montmorillonite, has been used to catalyze the copolymerization of 1,3,5-trioxane with styrene. acad.ro

Supported heteropolyacids are another class of effective green catalysts. For instance, the cycloaddition of epichlorohydrin (B41342) with acetone (B3395972) to produce chloromethyl-1,3-dioxolanes, important pharmaceutical intermediates, is efficiently catalyzed by supported heteropolyacids. acs.org This reaction is 100% atom economical and the catalyst is reusable. acs.org Keggin-type heteropolyacids, such as phosphotungstic acid, have also been successfully employed for the scalable synthesis of 2-(2-furyl)-1,3-dioxolane from biomass-derived furfural (B47365) and ethylene glycol. asianpubs.org

Other solid acid catalysts like mesoporous ZnAlMCM-41 and MoO₃/SiO₂ have demonstrated high activity and selectivity in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, respectively. researchgate.net Ionic liquids, particularly polymeric acidic ionic liquids (PAILs), have been developed as green catalysts for the preparation of polyoxymethylene dimethyl ethers from methylal and 1,3,5-trioxane. scispace.com

| Eco-Catalyst System | Reaction Type | Product(s) | Key Advantages |

| Maghnite-H+ (Clay) | Copolymerization | Poly(trioxane-co-caprolactone), Poly(trioxane-co-dioxolane) | Non-toxic, reusable, easily separable. lp.edu.uaresearchgate.net |

| Supported Heteropolyacids | Cycloaddition | Chloromethyl-1,3-dioxolanes | 100% atom economy, reusable catalyst. acs.org |

| Phosphotungstic Acid | Acetalization | 2-(2-Furyl)-1,3-dioxolane | High yield, scalable, biomass-derived reactants. asianpubs.org |

| ZnAlMCM-41 (Mesoporous Solid Acid) | Prins Cyclization | 1,3-Dioxanes | High selectivity and activity, reusable. researchgate.net |

| Polymeric Acidic Ionic Liquids (PAILs) | Acetalation | Polyoxymethylene dimethyl ethers | High conversion and selectivity, thermally stable. scispace.com |

Novel Reaction Pathways and Initiators

Beyond traditional catalytic methods, novel reaction pathways are being explored to synthesize 1,3-dioxolane derivatives, often under mild conditions and with unique selectivities. These approaches include radical-mediated processes and electrochemical methods.

Radical-Chain Processes and Hydrogen Atom Transfer (HAT) in Dioxolane Synthesis

Radical-chain processes involving hydrogen atom transfer (HAT) have emerged as a powerful strategy for the C-H functionalization of 1,3-dioxolane. The C2-H bond of 1,3-dioxolane is particularly susceptible to abstraction, leading to the formation of a nucleophilic dioxolanyl radical. This radical can then participate in various addition reactions.

A notable example is the visible-light-promoted addition of 1,3-dioxolane to electron-deficient alkenes. acad.ro In this process, a photocatalyst, such as an iridium complex, facilitates the generation of a dioxolanyl radical, which then adds to the alkene. acad.ro The resulting radical adduct propagates the chain by abstracting a hydrogen atom from another molecule of 1,3-dioxolane, demonstrating a HAT-mediated radical chain mechanism. acad.ro

Another metal-free approach involves a thiol-promoted, site-specific addition of 1,3-dioxolane to imines. organic-chemistry.org This redox-neutral conversion uses only a catalytic amount of a radical precursor and is dependent on both the thiol and trace amounts of oxygen. organic-chemistry.org This method provides a straightforward route to protected α-amino aldehydes from readily available starting materials. organic-chemistry.org These radical-based methods offer a distinct advantage for forming C-C bonds at the C2 position of the dioxolane ring under mild conditions.

| Reaction Type | Initiator/Catalyst | Reactants | Product | Key Features |

| Photocatalytic Radical Addition | Iridium photocatalyst + Visible light | 1,3-Dioxolane + Electron-deficient alkene | Functionalized 1,3-dioxolane | Operates via a HAT radical-chain mechanism. acad.ro |

| Thiol-Promoted Radical Addition | Radical precursor + Thiol | 1,3-Dioxolane + Imine | Protected α-amino aldehyde | Metal-free, redox-neutral, site-specific addition. organic-chemistry.org |

Electrochemical Synthesis and Deprotection Strategies

Electrochemical methods offer a green and powerful alternative for both the synthesis and deprotection of acetals, often proceeding under mild and neutral conditions.

While the direct electrochemical synthesis of the 1,3-dioxolane or 1,3,5-trioxane ring is not extensively documented, these compounds are involved in electrochemical transformations. For example, 1,3,5-trioxane has been utilized as a formaldehyde source in the electrochemical synthesis of quinazolin-4-one derivatives. arkat-usa.org Anodic fluorination of 1,3-dioxolane has also been achieved. scielo.br

More significantly, electrochemistry provides an elegant strategy for the deprotection of 1,3-dioxolanes. An electrochemically assisted deprotection of cyclic acetals and ketals has been developed that operates under neutral conditions. rsc.org In this system, lithium perchlorate (B79767) (LiClO₄) serves as both the electrolyte and the oxygen source for the regenerated carbonyl group. rsc.org Interestingly, the efficiency of this deprotection is significantly improved by the addition of 1,3,5-trioxane, which acts as a lithium ion activator. rsc.org This method is particularly valuable for substrates containing acid-sensitive functional groups that would not survive traditional hydrolytic deprotection. rsc.org Earlier work also explored the electroreductive cleavage of specific nitro-substituted 1,3-dioxolanes, demonstrating their potential as electrolabile protecting groups. researchgate.net

| Process | Reactants/Substrate | Reagents/Conditions | Product | Key Features |

| Deprotection | Cyclic acetal/ketal (e.g., 1,3-dioxolane) | LiClO₄, 1,3,5-trioxane (activator), electrolysis | Carbonyl compound | Neutral conditions, valuable for acid-sensitive substrates. rsc.org |

| Synthesis | 2-Aminobenzamide + 1,3,5-Trioxane | Acetic acid, methanol, electrolysis | Quinazolin-4-one | 1,3,5-Trioxane as a formaldehyde source. arkat-usa.org |

| Reductive Cleavage | 4-(4′-nitrophenyl)-1,3-dioxolane | Basic hydroethanolic medium, Hg electrode | Ketone | Electrolabile protecting group strategy. researchgate.net |

Green Chemistry Approaches to Dioxolane and Trioxane Preparation

In recent years, the principles of green chemistry have significantly influenced the synthesis of 1,3-dioxolane and 1,3,5-trioxane derivatives, steering research towards more sustainable and environmentally benign methods. A notable advancement is the use of solid acid catalysts, such as proton-exchanged montmorillonite clays (Maghnite-H+), for the copolymerization of 1,3,5-trioxane (TOX) with comonomers like 1,3-dioxolane (DOX) and ε-caprolactone. researchgate.netscispace.com This approach offers several advantages, including the ability to conduct polymerizations under solvent-free (bulk) conditions, which aligns with green chemistry's goal of waste reduction. researchgate.net

Researchers have demonstrated that Maghnite-H+ can effectively catalyze the cationic ring-opening copolymerization of TOX and DOX, leading to the formation of polyoxymethylene copolymers. researchgate.net The use of this "green catalyst" not only circumvents the need for potentially toxic and difficult-to-remove conventional catalysts but also allows for reactions to be carried out under moderate conditions. researchgate.net Studies have shown that the yield of these copolymerizations is dependent on the amount of Maghnite-H+ used and the reaction time. researchgate.net For instance, in the copolymerization of 1,3,5-trioxane with ε-caprolactone, an optimal catalyst amount of 10 wt% resulted in a copolymer yield of 46.3% after 8 hours at 353 K in bulk conditions. scispace.com

Furthermore, the synthesis of 1,3-dioxolane compounds from bio-based precursors represents another significant stride in green chemistry. rsc.org For example, 5-methyl-1,3-dioxolane-4-one can be readily prepared from lactic acid and formaldehyde, positioning it as a green solvent alternative. rsc.orgrsc.org This bio-derived solvent is stable under neutral or basic conditions and can even tolerate mildly acidic environments. rsc.org The development of such solvents from renewable resources significantly reduces the environmental impact associated with traditional fossil-based solvents. rsc.org

Synthesis of Substituted 1,3-Dioxolane and 1,3,5-Trioxane Analogues

The synthesis of substituted 1,3-dioxolane and 1,3,5-trioxane analogues is crucial for tailoring the properties of these heterocycles for specific applications. Advanced synthetic methods now allow for precise control over the stereochemistry and regiochemistry of these molecules, as well as the introduction of various functional groups.

Stereoselective and Regioselective Synthesis

Stereoselective synthesis of substituted 1,3-dioxolanes has been achieved through innovative multi-component assembly reactions. One such method involves the oxidation of alkenes with hypervalent iodine(III) reagents in the presence of a carboxylic acid and a silyl (B83357) enol ether. mdpi.comresearchgate.net This reaction proceeds through the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The subsequent stereoselective trapping of this cation by the silyl enol ether dictates the final stereochemistry of the substituted 1,3-dioxolane product. mdpi.comresearchgate.net

The stereochemical outcome is highly dependent on the geometry of the starting alkene. For example, the reaction of cis-4-octene (B1353254) leads to the formation of a meso dioxolane product, while trans-4-octene (B86139) yields the corresponding chiral racemic isomer. mdpi.com This stereoselectivity arises from the controlled nucleophilic attack on the diastereotopic faces of the intermediate cation, influenced by the steric hindrance of the substituents at the 4 and 5 positions of the dioxolane ring. mdpi.com

Pyrrolidine enamines derived from 1,3-dioxan-5-ones have also been utilized in stereoselective α,α'-annelation reactions with methyl α-(bromomethyl)acrylate to create bridged 2,4-dioxabicyclo[3.3.1]nonane systems with complete stereocontrol. nih.gov The stereochemical results are rationalized by considering steric and stereoelectronic interactions in the boat-like transition states of the 1,3-dioxane ring. nih.gov

Formation of Functionalized Derivatives

The introduction of functional groups into the 1,3-dioxolane and 1,3,5-trioxane frameworks is essential for creating materials with tailored properties. For example, end-group functionalized copolymers of 1,3,5-trioxane and 1,3-dioxolane have been synthesized using Maghnite-H+ as a catalyst. researchgate.net This method allows for the incorporation of specific functionalities at the polymer chain ends, which can be used for further chemical modifications or to impart desired properties to the final material. researchgate.net

Another approach to functionalization involves the use of 1,3-dioxolane as a building block in radical reactions. A metal-free and redox-neutral method has been developed for the site-specific addition of 1,3-dioxolane to imines, which is promoted by a thiol and a small amount of oxygen. organic-chemistry.org This process yields a variety of protected α-amino aldehydes in good yields. organic-chemistry.org

Furthermore, the synthesis of functionalized 1,3-dioxolanes from α-hydroxy carboxylic acids and various aldehydes or ketones provides a versatile platform for creating a family of potential solvents with tunable properties. rsc.org For instance, derivatives have been prepared from lactic acid, mandelic acid, and α-hydroxyisobutyric acid in combination with formaldehyde, acetaldehyde, and acetone. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of 1,3-dioxolane and 1,3,5-trioxane syntheses. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

In the cationic copolymerization of 1,3,5-trioxane and 1,3-dioxolane, the amount of the Maghnite-H+ catalyst has a significant impact on the reaction yield. researchgate.net An optimal catalyst loading of 5 wt% at 25°C in THF solution has been found to produce copolymers with molar masses up to 22,000 g/mol . researchgate.net While bulk polymerizations offer a greener alternative by avoiding solvents, they tend to result in slightly lower molecular weights compared to solution polymerizations. researchgate.net

Temperature is another critical factor. For the copolymerization of 1,3,5-trioxane with ε-caprolactone catalyzed by Maghnite-H+, a study found that the best copolymer yield (46.3%) was achieved through bulk copolymerization at 353 K for a reaction time of 8 hours. scispace.com

The choice of solvent can also play a crucial role. For instance, in the synthesis of cyclic acetals, using dimethyl sulfoxide (B87167) as the solvent in a rotary evaporator can lead to high yields and fast reaction times (30 minutes). organic-chemistry.org The development of novel bio-based solvents like 5-methyl-1,3-dioxolane-4-one (LA-H,H) also offers new possibilities for optimizing reaction media. rsc.org The performance of LA-H,H has been successfully tested in Pd-catalyzed Heck arylation and Menschutkin reactions. rsc.org

The following table provides a summary of optimized reaction conditions for the synthesis of 1,3-dioxolane and 1,3,5-trioxane derivatives based on recent research findings.

| Reaction Type | Catalyst | Comonomers/Substrates | Solvent | Temperature | Time | Yield/Outcome | Reference |

| Cationic Copolymerization | Maghnite-H+ (5 wt%) | 1,3,5-Trioxane, 1,3-Dioxolane | THF | 25°C | - | Molar mass up to 22,000 g/mol | researchgate.net |

| Bulk Copolymerization | Maghnite-H+ (10 wt%) | 1,3,5-Trioxane, ε-Caprolactone | None (Bulk) | 353 K | 8 h | 46.3% | scispace.com |

| Three-Component Assembly | Hypervalent Iodine(III) | Alkene, Carboxylic Acid, Silyl Enol Ether | - | - | - | Stereoselective formation of substituted 1,3-dioxolanes | mdpi.comresearchgate.net |

| Acetalization | Iodine (catalytic) | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Aprotic (neutral) | - | - | Efficient conversion to 1,3-dioxanes | organic-chemistry.org |

Mechanistic and Kinetic Investigations of 1,3 Dioxolane and 1,3,5 Trioxane Reactions

Ring-Opening Reaction Mechanisms

The conversion of cyclic monomers like 1,3-dioxolane (B20135) and 1,3,5-trioxane (B122180) into polymers occurs via ring-opening reactions, which can be initiated through various mechanisms. The specific pathway dictates the reaction kinetics and the characteristics of the resulting polymer.

Cationic Ring-Opening Mechanisms

Cationic ring-opening polymerization is the most common and industrially significant method for producing polymers from 1,3-dioxolane and 1,3,5-trioxane. The reaction is initiated by electrophilic species, typically Brønsted or Lewis acids, which protonate or coordinate to an oxygen atom in the monomer ring. This activation leads to the formation of a tertiary oxonium ion, the active species for propagation.

Two primary mechanisms are proposed for the propagation step: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.orgresearchgate.net

Active Chain End (ACE) Mechanism: In this pathway, the active cationic center is located at the end of the growing polymer chain. This oxonium ion end-group then attacks a neutral monomer molecule, incorporating it into the chain and regenerating the active site at the new chain end. The ACE mechanism is often associated with side reactions, such as "back-biting," where the active chain end attacks its own polymer backbone, leading to the formation of cyclic oligomers like 1,3,5,7-tetraoxane. researchgate.net

Active Monomer (AM) Mechanism: In the AM mechanism, a neutral alcohol initiator is activated by the catalyst. The propagation proceeds by the attack of the terminal hydroxyl group of the growing chain on a protonated (activated) monomer. This mechanism can reduce the prevalence of cyclization side reactions compared to the ACE pathway. rsc.orgresearchgate.net

The choice of catalyst, which can range from perchloric acid to clay minerals like Montmorillonite (B579905) Maghnite-H+, significantly influences the reaction kinetics and the dominant mechanism. acs.orgorientjchem.org For instance, studies on the bulk polymerization of 1,3,5-trioxane often reveal an "induction period," a homogeneous phase that precedes a rapid heterogeneous propagation and crystallization step. acs.org The duration of this period is sensitive to the initiator and comonomer concentration. acs.org

Research into the solid-state cationic polymerization of 1,3,5-trioxane has shown that conducting the reaction at temperatures below the monomer's melting point can suppress the formation of cyclic oligomers. researchgate.netrsc.org This is attributed to the reduced mobility of the active chain end within the solid monomer matrix, which physically hinders back-biting reactions and allows for the synthesis of ultra-high molecular weight polyoxymethylene. researchgate.netrsc.org

| Polymerization Type | State | Key Feature | Primary Outcome | Reference |

|---|---|---|---|---|

| Cationic ROP | Molten / Bulk | Free movement of active chain ends | Prone to cyclic oligomer formation | researchgate.net |

| Cationic ROP | Solid-State ("Frozen") | Restricted chain end mobility | Suppression of oligomers; ultra-high MW polymer | researchgate.netrsc.org |

Radical Ring-Opening Pathways

While less common than cationic methods, radical ring-opening pathways are also possible, particularly for substituted 1,3-dioxolanes. For example, 4-methylene-2-phenyl-1,3-dioxolane (B14137611) can be polymerized using free-radical initiators. jlu.edu.cn The mechanism involves the radical addition to the exocyclic double bond, followed by the ring-opening of the resulting radical to form a more stable, open-chain keto-ester structure within the polymer backbone.

Furthermore, studies on the oxidation of 1,3-dioxolane have provided insight into radical-mediated ring cleavage. researchgate.net In these processes, radical species abstract a hydrogen atom from the dioxolane ring, typically from the C2 position between the two oxygen atoms. The resulting 1,3-dioxolanyl radical can then undergo ring-opening β-scission reactions, which are identified as dominant pathways in its oxidation. researchgate.net These reactions are facilitated by the weakening of the C-O bonds due to the presence of the heterocyclic oxygen atoms.

Electrochemical Ring-Opening Processes

Electrochemical methods can be employed to induce ring-opening, primarily in the context of depolymerization for chemical recycling. Polyoxymethylene (POM), the polymer of 1,3,5-trioxane, can be electrochemically depolymerized to recover its constituent building blocks. nih.govuu.nl This process involves the electrochemical generation of acidic protons, which trigger the cleavage of the acetal (B89532) linkages in the polymer backbone, effectively reversing the polymerization process. The recovered products include formaldehyde (B43269), oxydimethanol, and 1,3,5-trioxane itself, demonstrating the viability of electrochemical C–O bond cleavage for recycling highly crystalline polymers at ambient temperatures. nih.gov

Influence of Substituents on Ring-Opening Pathways

The presence of substituents on the 1,3-dioxolane or 1,3,5-trioxane ring significantly affects the kinetics and mechanism of ring-opening reactions. The influence can be broadly categorized into steric and electronic effects.

Steric Effects: Bulky substituents can hinder the approach of the initiator or the propagating chain end, thereby slowing the rate of polymerization. rsc.orgbirmingham.ac.uk The position of the substituent is crucial; for instance, in related cyclic esters, alkyl groups at different positions on the ring lead to markedly different polymerization kinetics. rsc.orgbirmingham.ac.ukresearchgate.net

Electronic Effects: The electronic nature of substituents alters the basicity and nucleophilicity of the oxygen atoms in the ring. Electron-donating groups can increase the basicity, making the monomer more reactive towards protonation by an acid catalyst, which can accelerate the initiation step of cationic polymerization. Conversely, electron-withdrawing groups decrease basicity, potentially slowing the reaction. The relative basicity of comonomers is a key factor in cationic copolymerization; for example, the much higher basicity of 1,3-dioxepane (B1593757) compared to 1,3,5-trioxane means it is protonated and homopolymerizes preferentially during the initial stages of their copolymerization. acs.orgacs.org

Substituents can also enable entirely different reaction pathways. The presence of a 4-methylene group on a 1,3-dioxolane ring, for instance, provides a site for radical initiation, a pathway not typically observed for the unsubstituted parent compound. jlu.edu.cn Similarly, the study of a substituted 5-phenyl-1,3-dioxolane-4-one revealed a ring-opening mechanism involving competitive elimination reactions, highlighting how substituents can introduce new, competing pathways. rsc.org

Acetal Formation and Hydrolysis Mechanisms

The formation and cleavage of the acetal group are fundamental to the chemistry of 1,3-dioxolane and 1,3,5-trioxane. These reactions are typically reversible and catalyzed by acid.

Acid-Catalyzed Hydrolysis and Formation

The formation of 1,3-dioxolanes is a standard method for protecting carbonyl groups (aldehydes and ketones) in organic synthesis. The reaction involves the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.org The mechanism proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by one of the diol's hydroxyl groups. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group to close the ring, forming the 1,3-dioxolane.

The reverse reaction, acid-catalyzed hydrolysis, regenerates the carbonyl compound and the diol. This process is initiated by the protonation of one of the acetal oxygen atoms, followed by the cleavage of a C-O bond to form an oxocarbenium ion and release one of the hydroxyl groups. The capture of this carbocation by water, followed by deprotonation and subsequent steps, leads to the complete breakdown of the acetal. Cyclic acetals like 1,3-dioxolanes and the related 1,3-dioxanes are generally stable under basic conditions but are labile towards Brønsted or Lewis acids. thieme-connect.de The hydrolysis of 1,3,5-trioxane in dilute acid follows a similar principle of protonation and ring cleavage to ultimately yield formaldehyde.

| Compound Name |

|---|

| 1,3-Dioxolane |

| 1,3,5-Trioxane |

| 1,3,5,7-Tetraoxane |

| 4-methylene-2-phenyl-1,3-dioxolane |

| 5-phenyl-1,3-dioxolane-4-one |

| 1,3-Dioxepane |

| 1,3-Dioxane (B1201747) |

| Ethylene glycol |

| Formaldehyde |

| Oxydimethanol |

| Perchloric acid |

| Polyoxymethylene |

Oxocarbenium Ion Intermediates

In the realm of cyclic acetal chemistry, oxocarbenium ions are pivotal reactive intermediates, particularly in reactions involving 1,3-dioxolane and 1,3,5-trioxane. These planar, sp²-hybridized cations, characterized by a positive charge delocalized between a carbon and an oxygen atom, are central to understanding the mechanisms of hydrolysis, polymerization, and various substitution reactions.

The formation of an oxocarbenium ion from a cyclic acetal like 1,3-dioxolane is typically initiated by a Lewis or Brønsted acid. The acid activates one of the oxygen atoms, which is followed by the cleavage of a carbon-oxygen bond to generate the stabilized carbocation. nih.govacs.org This intermediate is crucial in the acid-catalyzed cationic ring-opening polymerization of 1,3,5-trioxane. The process begins with the protonation of an oxygen atom in the trioxane (B8601419) ring, leading to ring cleavage and the formation of a linear oxocarbenium ion. This ion then propagates the polymerization by attacking another trioxane molecule. The stability and reactivity of these oxocarbenium ion intermediates are influenced by factors such as the solvent and the nature of the counter-ion. acs.org

Mechanistic experiments and computational studies have shown that substituents on the acetal ring can influence the stability and conformation of the oxocarbenium ion intermediate. For instance, β-alkoxy groups can electrostatically stabilize the oxocarbenium ion, defining its conformation and directing the stereochemical outcome of nucleophilic attacks. nih.gov This control over stereoselectivity is a powerful tool in organic synthesis. The existence of these intermediates has been directly demonstrated in the asymmetric cleavage of chiral acetals, confirming their role in determining reaction pathways. acs.org In transition metal-catalyzed reactions, such as the enantioselective addition of alkynes to acetals, the in situ generation of a prochiral, cyclic oxocarbenium ion is a key step, allowing for the synthesis of complex chiral molecules. nih.gov

Kinetics of Formation, Interconversion, and Decomposition

The kinetics of reactions involving 1,3-dioxolane and 1,3,5-trioxane are often studied in complex mixtures, most notably in aqueous formaldehyde solutions. These systems are challenging to model due to the presence of multiple equilibrating species, including formaldehyde, its hydrate (B1144303) (methanediol), and a series of poly(oxymethylene) glycols. researchgate.net

The table below summarizes key findings from a kinetic study on the decomposition of 1,3,5-trioxane.

| Temperature (K) | Pressure | Rate Constant (k) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 700-800 | Atmospheric | 1015.28 ± 0.06 exp(-(47.5 ± 2.4)/RT) s-1 | 47.5 ± 2.4 | osti.gov |

| 950-1270 | High-pressure limit (RRKM fit) | 1015.86 exp(-50.0/RT) s-1 | 50.0 | researchgate.net |

| 523-603 | High-pressure (>500 torr) | 1015.6 exp(-49.1/RT) s-1 | 49.1 | researchgate.net |

The principles of thermodynamic versus kinetic control are crucial in determining the product distribution in reactions that can lead to multiple outcomes. A reaction is under kinetic control when it is irreversible and the major product is the one that forms the fastest, i.e., via the lowest activation energy pathway. libretexts.orgwikipedia.org Conversely, a reaction under thermodynamic control is reversible, allowing equilibrium to be established, and the major product is the most stable one, regardless of its rate of formation. libretexts.orgwikipedia.orgchemeurope.com Reaction conditions such as temperature, pressure, and reaction time are key factors that dictate whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org Lower temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. chemeurope.commasterorganicchemistry.comopenstax.org

This distinction is relevant in the formation of cyclic acetals like 1,3-dioxolanes. For example, in the reaction of an aldehyde with a diol, different isomeric acetals can be formed. The acetal that forms faster is the kinetic product, which may not be the most thermodynamically stable isomer. rsc.org By manipulating the reaction conditions, one can selectively favor the formation of either the kinetic or the thermodynamic product.

The electrophilic addition of aldehydes to conjugated dienes, a variant of the Prins reaction, provides a classic example of this concept. The reaction can yield different adducts, and the product ratio can be significantly influenced by temperature. libretexts.orgopenstax.org At low temperatures, the kinetically controlled product often predominates, whereas at higher temperatures, the reaction becomes reversible, and the more stable, thermodynamically controlled product is favored. openstax.org

| Reaction Condition | Control Type | Major Product | Product Ratio (1,2-adduct : 1,4-adduct) | Reference |

|---|---|---|---|---|

| 0 °C | Kinetic | 1,2-adduct (Faster formation) | 71 : 29 | openstax.org |

| 40 °C | Thermodynamic | 1,4-adduct (More stable) | 15 : 85 | openstax.org |

Role of 1,3-Dioxolane and 1,3,5-Trioxane as Formaldehyde Equivalents in Organic Transformations

Both 1,3-dioxolane and 1,3,5-trioxane serve as convenient and effective formaldehyde equivalents in a wide range of organic transformations. Their use overcomes the challenges associated with handling gaseous formaldehyde, providing a stable, solid (in the case of trioxane), and often anhydrous source of the C1 building block. commonorganicchemistry.commdma.chwikipedia.org

1,3,5-Trioxane, the cyclic trimer of formaldehyde, readily depolymerizes under acidic conditions to release three molecules of formaldehyde. commonorganicchemistry.comnoaa.gov This property makes it an ideal reagent for reactions requiring anhydrous formaldehyde. mdma.chwikipedia.org It is widely used in acid-catalyzed reactions such as:

Prins Reaction: This reaction involves the electrophilic addition of an aldehyde, frequently formaldehyde generated from trioxane, to an alkene or alkyne. wikipedia.org Depending on the conditions, the reaction can yield 1,3-diols, allylic alcohols, or dioxanes. wikipedia.orgnih.gov

Pictet-Spengler Reaction: Trioxane is a common formaldehyde source in this reaction, which produces tetrahydro-β-carbolines. commonorganicchemistry.com

Chloromethylation and Mannich Synthesis: Trioxane has been shown to be a valuable reagent in these important carbon-carbon bond-forming reactions. mdma.ch

1,3-Dioxolane can also function as a formaldehyde equivalent. It is often used in the protection of carbonyl groups and can be a precursor for generating the necessary formaldehyde unit in certain synthetic steps. organic-chemistry.org For instance, a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines provides a route to protected α-amino aldehydes. organic-chemistry.org The choice between trioxane and dioxolane often depends on the specific reaction conditions required, such as solubility and the desired rate of formaldehyde release. mdma.ch

Mechanistic Studies of Degradation Pathways (Non-Safety Focused)

The degradation of 1,3-dioxolane and 1,3,5-trioxane can occur through several mechanistic pathways, primarily driven by thermal energy or acid catalysis. These studies are crucial for understanding the stability of these compounds and their behavior in chemical processes.

The thermal decomposition of 1,3,5-trioxane has been studied extensively. It undergoes a unimolecular decomposition to produce three molecules of formaldehyde. osti.govresearchgate.netscribd.com Kinetic studies in flow reactors and shock tubes have determined the Arrhenius parameters for this process. osti.govscribd.com The reaction is a concerted, non-radical process that proceeds through a cyclic transition state. The rate of decomposition is significantly faster than the subsequent decomposition or oxidation of the formaldehyde product, which is why trioxane is an effective source of pure, monomeric formaldehyde for kinetic studies at elevated temperatures. osti.gov

Acid-catalyzed hydrolysis is another significant degradation pathway for both compounds. For 1,3,5-trioxane, hydrolysis in dilute aqueous acid proceeds via protonation of a ring oxygen, followed by ring opening to form a protonated intermediate that subsequently breaks down to formaldehyde and its hydrates. researchgate.net The mechanism of 1,3-dioxolane degradation under acidic conditions also involves protonation and ring cleavage, leading to the formation of an oxocarbenium ion, which is then attacked by water.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1,3-dioxolane (B20135) and 1,3,5-trioxane (B122180), offering detailed information at the atomic level.

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is pivotal for the unambiguous confirmation of the molecular frameworks of 1,3-dioxolane and 1,3,5-trioxane.

For 1,3-dioxolane , the ¹H NMR spectrum typically shows distinct signals for the protons at the C2, and the equivalent protons at the C4 and C5 positions. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at C2 (the acetal (B89532) proton) appears at a characteristic chemical shift, while the four protons on C4 and C5 also give a distinct signal. chemicalbook.com The ¹³C NMR spectrum provides complementary data on the carbon skeleton. acs.org The asymmetry introduced by substituents on the dioxolane ring leads to more complex spectra, where techniques like 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can be crucial for assigning the stereochemistry without needing to separate isomers. beilstein-journals.org For substituted dioxolanes, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals and confirming connectivity, especially in complex derivatives. semanticscholar.org

1,3,5-trioxane presents a simpler NMR profile due to its high symmetry. The ¹H NMR spectrum shows a single sharp peak because all six protons are chemically and magnetically equivalent. spectrabase.comchemicalbook.com Similarly, the ¹³C NMR spectrum displays a single resonance, confirming the equivalence of the three carbon atoms in the ring. chemicalbook.com The chair-like conformation of the trioxane (B8601419) ring is the most stable, a fact supported by computational models and spectroscopic data. For derivatives like 2,4,6-tripropyl-1,3,5-trioxane, ¹H and ¹³C NMR are used to confirm the positions of the propyl substituents and the ring's symmetry.

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 1,3-Dioxolane | ¹H | CDCl₃ | 4.902 (CH₂ at C2), 3.877 (CH₂ at C4/C5) chemicalbook.com |

| 1,3,5-Trioxane | ¹H | DMSO-d6 | 5.1 (s, 6H) spectrabase.com |

| 1,3,5-Trioxane | ¹³C | - | ~93.4 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) is a powerful tool for studying the chemical equilibria and reaction kinetics involving these compounds without the need for response factors for each component.

In the case of 1,3,5-trioxane , quantitative ¹H NMR spectroscopy has been effectively used to monitor its formation and decomposition in aqueous formaldehyde (B43269) solutions. nih.govresearchgate.net These studies, often conducted under high pressure and temperature with acid catalysis, are complicated by the presence of various species like methylene (B1212753) glycol and poly(oxymethylene) glycols. nih.govresearchgate.net Traditional internal standards can be unstable in these harsh conditions. To overcome this, novel methods have been developed, such as using an electronically generated signal as a virtual reference, which has proven to yield reliable quantitative data for these complex reaction mixtures. nih.govresearchgate.netresearchgate.net This approach allows for precise tracking of the concentration of trioxane over time, providing crucial kinetic and equilibrium data for process optimization. nih.govresearchgate.net

For 1,3-dioxolane , kinetic analyses of reactions such as hydrolysis can be performed using ¹H NMR. The change in the concentration of the dioxolane and its products can be monitored over time to determine reaction rates. beilstein-journals.org The high resolution of modern NMR allows for the kinetic analysis of complex mixtures of isomers without prior separation, by identifying and tracking the signals of each specific isomer. beilstein-journals.org Furthermore, qNMR techniques, particularly 2D methods like quantitative HSQC, can be applied to complex reaction mixtures derived from biomass conversion where 1,3-dioxolane moieties might be present. dtu.dk

Theoretical simulations of NMR spectra serve as a powerful adjunct to experimental work, aiding in spectral assignment and structural verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. mdpi.com

For derivatives of 1,3-dioxolane , such as 2-methoxy-1,3-dioxolane (B17582), DFT calculations using the GIAO method have been employed to simulate ¹H and ¹³C NMR spectra. longdom.orgresearchgate.net These calculated chemical shifts, when compared with experimental data, help to confirm the proposed molecular structure and assignments. longdom.orgresearchgate.net The accuracy of these predictions is continually improving with the development of new and augmented basis sets. aip.org

In the study of 1,3,5-trioxane and its derivatives, GIAO calculations have also been instrumental. For instance, in the investigation of the unstable 1,3,5-trioxane-2,4,6-trione, the cyclic trimer of carbon dioxide, GIAO calculations helped to support the assignment of the experimentally observed ¹³C NMR signal at low temperatures. acs.org The calculated chemical shifts for the trimer and its decomposition product (CO₂) were in good agreement with the experimental values, providing strong evidence for the transient existence of this novel trioxane derivative. acs.org These computational methods are also applied in broader studies of solvated clusters involving these cyclic ethers, helping to interpret the magnetic shielding environments. osti.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. horiba.com It is highly effective for identifying functional groups and characterizing the ring structures of 1,3-dioxolane and 1,3,5-trioxane. fiveable.me

For 1,3-dioxolane , the spectra are characterized by strong bands corresponding to C-H and C-O stretching vibrations. longdom.orgresearchgate.net The C-O-C asymmetric stretching vibrations of the ether linkages are particularly prominent. horiba.com Ring vibrations, which involve the collective movement of the atoms in the five-membered ring, give rise to a series of bands in the fingerprint region of the spectrum. irb.hr Studies on 1,3-dioxolane and its derivatives have assigned specific vibrational modes, such as CH₂ stretching, scissoring, rocking, and wagging vibrations. longdom.orgresearchgate.netresearchgate.net For example, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region, while C-O stretching modes appear between 920-1150 cm⁻¹. longdom.orghoriba.com

1,3,5-trioxane exhibits characteristic IR and Raman bands that reflect its C₃ᵥ symmetry and chair conformation. The IR spectrum of 2,4,6-tripropyl-1,3,5-trioxane, for instance, shows strong asymmetric C-O-C stretching vibrations of the trioxane ring in the 1100–1150 cm⁻¹ range and ring puckering vibrations around 720 cm⁻¹. The spectra are also marked by the C-H stretching modes of the ring's methylene groups. The vibrational spectra are sensitive to the conformational state of the molecule and can be used to differentiate between different conformers or derivatives. researchgate.net

| Compound | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| 1,3-Dioxolane | C-H Stretching | 2800 - 3000 | longdom.org |

| 1,3-Dioxolane | C-O Stretching | 920 - 1150 | longdom.orghoriba.com |

| 1,3,5-Trioxane | Asymmetric C-O-C Stretching | 1100 - 1150 | |

| 1,3,5-Trioxane | Ring Puckering | ~720 |

Normal Coordinate Analysis (NCA) is a computational method used to assign the observed vibrational bands in IR and Raman spectra to specific molecular motions. This analysis often involves quantum chemical calculations, such as Density Functional Theory (DFT), to compute theoretical vibrational frequencies and potential energy distributions (PED).

For 1,3-dioxolane and its derivatives, NCA has been successfully applied to provide detailed vibrational assignments. longdom.orgnih.gov By combining experimental spectra with DFT calculations (e.g., at the B3LYP level), researchers can correlate each observed band with specific stretching, bending, and torsional modes of the molecule. longdom.orgresearchgate.net For instance, a study on 2-methoxy-1,3-dioxolane used NCA to assign the 39 normal modes of vibration, leading to a comprehensive understanding of its spectroscopic signature. longdom.org These analyses have confirmed that the bent (envelope) conformation is a stable form of the 1,3-dioxolane ring. irb.hr

Similarly, for 1,3,5-trioxane , NCA has been crucial in interpreting its vibrational spectra. dntb.gov.ua Theoretical studies have calculated the harmonic vibrational frequencies and compared them with experimental data to assign the fundamental vibrational modes. dntb.gov.uanist.gov This process helps to confirm the molecule's chair conformation and provides a basis for understanding the vibrational properties of related polyoxymethylene structures. The combination of experimental spectroscopy and theoretical NCA provides a robust framework for the structural characterization of these cyclic ethers. dntb.gov.uaacs.org

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 1,3-dioxolane and 1,3,5-trioxane and for elucidating their structures through the analysis of fragmentation patterns under ionization.

For 1,3-Dioxolane , electron ionization (EI) mass spectrometry typically results in the formation of a molecular ion ([M]•+), although it can be of low abundance or absent in some derivatives. ddugu.ac.in The fragmentation of the 1,3-dioxolane ring is characteristic and proceeds through several key pathways. Common fragmentation patterns for substituted 1,3-dioxolanes involve the loss of substituents alpha to the oxygen atoms. For instance, 2-ethyl-2-methyl-1,3-dioxolane (B31296) shows fragment ions corresponding to the loss of a methyl radical (M-15) and an ethyl radical (M-29). ddugu.ac.in The fragmentation is often rationalized by the initial ionization of an oxygen atom, followed by ring cleavage to produce stabilized carbocations or radical cations. nih.gov In studies of related five-membered rings, fragmentation can lead to the formation of allylic cations, which present unique signatures in infrared ion spectroscopy. researchgate.net

1,3,5-Trioxane has a molecular weight of 90.0779 g/mol . nist.gov Its mass spectrum shows a molecular ion peak ([M]•+) at an m/z of 90. The fragmentation of the trioxane ring is a key diagnostic feature. aip.org In derivatives such as 2,4,6-tripropyl-1,3,5-trioxane, the EI mass spectrum is dominated by the loss of the alkyl groups, leading to significant peaks at m/z values corresponding to the loss of a propyl group. The fundamental fragmentation pathways for the parent 1,3,5-trioxane involve the rupture of the six-membered ring. aip.org

Table 1: Key Mass Spectrometry Data for 1,3-Dioxolane and 1,3,5-Trioxane Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 1,3-Dioxolane (related C₄H₈O₂) | 88 | Not specified | Ring cleavage | docbrown.info |

| 2-ethyl-2-methyl-1,3-dioxolane | 116 (absent) | 101, 87 | Loss of •CH₃, Loss of •C₂H₅ | ddugu.ac.in |

| 1,3,5-Trioxane | 90 | Not specified | Ring rupture | nist.govaip.org |

| 2,4,6-Tripropyl-1,3,5-trioxane | 216 | 73, 101 | Loss of propyl groups |

Electronic Spectroscopy: UV-Visible Absorption for Radical Species

UV-Visible spectroscopy is crucial for detecting and characterizing transient radical species generated from 1,3-dioxolane and 1,3,5-trioxane, which are key intermediates in many chemical and atmospheric reactions.

The 1,3-dioxolan-2-yl radical is a key intermediate in various synthetic transformations, often generated under photoredox catalysis conditions. ethz.chnsf.gov While the parent radical itself does not have strong absorptions in the visible range, its formation and reaction can be monitored by following the disappearance of other chromophoric species involved in the reaction. For example, during the photolysis of a Barton ester precursor in benzene, the characteristic absorption band of the precursor at 360 nm disappears rapidly upon formation of the dioxolanyl radical, with no new absorbing species detected in the visible spectrum up to 800 nm. rsc.org

For 1,3,5-trioxane , pulse radiolysis techniques have been successfully used to generate and characterize its corresponding radical species. acs.org The alkyl radical formed by H-atom abstraction, c-C₃H₅O₃•, exhibits a UV absorption spectrum with a maximum at 250 nm, with a measured absorption cross-section of σ = (5.2 ± 0.7) × 10⁻¹⁸ cm² molecule⁻¹. acs.org The corresponding peroxyl radical, (c-C₃H₅O₃)O₂•, also absorbs in the UV region with a maximum at 250 nm and a cross-section of σ = (3.7 ± 0.4) × 10⁻¹⁸ cm² molecule⁻¹. acs.org Furthermore, the 1,3,5-trioxane radical cation, generated during radiolysis in frozen freonic matrices, is also photoactive. researchgate.net It undergoes dissociation upon exposure to light within its absorption band, with high quantum yields. researchgate.net The behavior of these radical cations is analogous to other electron-rich aromatic ethers, which form persistent radical cations with distinct UV-Vis absorption bands. acs.org

Table 2: UV-Visible Absorption Data for Radical Species of 1,3,5-Trioxane

| Radical Species | λmax (nm) | Absorption Cross-Section (σ) at λmax (cm² molecule⁻¹) | Generation Method | Reference |

|---|---|---|---|---|

| c-C₃H₅O₃• | 250 | (5.2 ± 0.7) × 10⁻¹⁸ | Pulse Radiolysis | acs.org |

| (c-C₃H₅O₃)O₂• | 250 | (3.7 ± 0.4) × 10⁻¹⁸ | Pulse Radiolysis | acs.org |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and crystal packing.

The solid-state structure of 1,3-dioxolane is not typically studied by single-crystal XRD under ambient conditions due to its low melting point. However, its structure as a guest molecule within a host framework has been investigated. In a high-pressure study of dioxolane silica (B1680970) sodalite, where 1,3-dioxolane acts as a template molecule, neutron and X-ray powder diffraction experiments showed that the host-guest system undergoes phase transitions under pressure. uni-hannover.de The structure transitions from the space group Im-3m at ambient pressure to I-43m and subsequently to a rhombohedral system (R3 or R3m) above 1.2 GPa. uni-hannover.de Conversely, poly(1,3-dioxolane), the polymer derived from this monomer, is generally amorphous, as confirmed by XRD patterns that lack sharp diffraction peaks characteristic of crystalline materials. rsc.orgresearchgate.net

1,3,5-Trioxane exists as a white crystalline solid at room temperature. nih.gov Its crystal structure has been determined by X-ray diffraction. Early studies reported a room-temperature structure, while more precise data were obtained at low temperatures. iucr.org The trioxane ring adopts a chair conformation. iucr.org In substituted trioxanes, such as 2,4,6-tris(trichloromethyl)-1,3,5-trioxane (parachloral), the six-membered ring also adopts a chair or boat conformation with the bulky substituents occupying equatorial positions to minimize steric strain. iucr.org The bond lengths and angles within the trioxane ring are consistent across different studies and derivatives, with mean C-O bond lengths around 1.41 Å and C-O-C and O-C-O bond angles around 110°. iucr.org The crystal structure of 2,4,6-tricyclobutyl-1,3,5-trioxane has been solved in the trigonal space group P6₃cm, with the trioxane ring in a chair conformation. researchgate.netcrystallography.net

Table 3: Crystallographic Data for 1,3,5-Trioxane and a Derivative

| Compound | Formula | Crystal System | Space Group | Key Conformation | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trioxane (low temp) | C₃H₆O₃ | Rhombohedral | R-3c | Chair | iucr.org |

| 2,4,6-tricyclobutyl-1,3,5-trioxane | C₁₅H₂₄O₃ | Trigonal | P6₃cm | Chair | researchgate.netcrystallography.net |

| α-Parachloral | C₆H₃Cl₉O₃ | Orthorhombic | Pnma | Boat | iucr.org |

| β-Parachloral | C₆H₃Cl₉O₃ | Monoclinic | P2₁/c | Chair | iucr.org |

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the real-time observation of chemical reactions, providing valuable mechanistic and kinetic data without the need for sample quenching or isolation.

The in-situ cationic ring-opening polymerization of 1,3-dioxolane (DOL) is a widely studied reaction, particularly for the formation of solid-state electrolytes for lithium batteries. researchgate.netacs.orgresearchgate.netresearchgate.net This process is frequently monitored by various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to follow the polymerization by observing the disappearance of vibrational modes of the cyclic DOL monomer (e.g., ring stretching at 940 cm⁻¹) and the appearance of new bands corresponding to the linear poly(1,3-dioxolane) chain (e.g., C-H rocking and C-O stretching at 845 cm⁻¹). rsc.orgacs.orgmdpi.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy tracks the reaction by monitoring the chemical shift changes of the protons and carbons as the monomer is converted into the polymer. researchgate.netrsc.org For instance, in ¹H NMR, the peaks for the monomer's protons shift upon polymerization to new positions characteristic of the -(CH₂-O-CH₂-CH₂-O)- repeating unit. rsc.org Raman spectroscopy also serves as an effective tool to confirm the polymerization by observing shifts in C-O vibrational modes. acs.org

The reactions of 1,3,5-trioxane have also been effectively monitored using in-situ methods. The thermal decomposition of trioxane into three molecules of formaldehyde can be followed using FTIR analysis, which allows for the quantification of both the reactant and the product in real-time under high-temperature conditions. researchgate.net More advanced techniques, such as high-speed mid-infrared dual frequency comb absorption spectroscopy, have enabled the tracking of the complete breakdown of 1,3,5-trioxane and the subsequent reactions of its formaldehyde product on microsecond timescales. researchgate.net Furthermore, the synthesis and stability of complex derivatives like 1,3,5-trioxane-2,4,6-trione (a cyclic trimer of CO₂) have been monitored at low temperatures using in-situ FTIR and ¹³C NMR. These techniques allowed for the direct observation of the trione's formation via ozonolysis at -80 °C and its subsequent thermal decomposition as the temperature was raised. acs.orgacs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory are central to these investigations.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT studies on 1,3-dioxolane (B20135) and 1,3,5-trioxane (B122180) have provided detailed information on their geometries and reactivity.

For 1,3-dioxolane, a five-membered ring, the structure is characterized by a non-planar conformation to relieve ring strain. DFT calculations, such as those performed on closely related derivatives using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine optimized geometrical parameters. These studies show that the C-O bond lengths are typically around 1.41-1.43 Å, while the C-C bond is approximately 1.53 Å. The bond angles within the ring deviate from the ideal sp³ hybridization angle to accommodate the cyclic structure.

1,3,5-Trioxane, the cyclic trimer of formaldehyde (B43269), adopts a stable chair conformation, similar to cyclohexane. DFT-based studies have been instrumental in understanding its stability and its role as a source of formaldehyde. The reactivity of both molecules, particularly in acid-catalyzed reactions, has been explored using DFT. For instance, the protolysis mechanisms of 1,3-dioxolane and 1,3,5-trioxane have been investigated, revealing the initial steps of polymerization and decomposition pathways. ijarset.com These calculations help identify the most likely sites for protonation (the oxygen atoms) and the subsequent ring-opening reactions.

| Compound | Parameter | Calculated Value (B3LYP) | Reference |

|---|---|---|---|

| 2-methoxy-1,3-dioxolane (B17582) | C2-O1 Bond Length (Å) | 1.386 | wikipedia.org |

| O1-C5 Bond Length (Å) | 1.435 | ||

| O3-C2-O1 Bond Angle (°) | 107.19 | ||

| C4-O3-C2 Bond Angle (°) | 107.89 | ||

| 1,3,5-Trioxane | Conformation | Chair | researchgate.net |

| Symmetry | C3v |

Ab Initio Molecular Orbital Theory for Conformational Analysis

Ab initio molecular orbital methods, which solve the Schrödinger equation without empirical parameters, are highly reliable for conformational analysis. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide accurate energy landscapes.

For 1,3,5-trioxane, the chair conformation is the global minimum on the potential energy surface. Ab initio calculations confirm its stability over other possible conformers like the boat or twist-boat, which are transition states or high-energy intermediates in the ring inversion process.

The conformational landscape of 1,3-dioxolane is more complex. It undergoes pseudorotation, a process where the "pucker" of the ring moves around the five atoms without passing through a high-energy planar state. The two most commonly discussed conformations are the envelope (Cₛ symmetry), where one atom is out of the plane of the other four, and the twist (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. Ab initio calculations show that these conformers are very close in energy, with a low barrier for interconversion, making 1,3-dioxolane a highly flexible molecule. While detailed ab initio studies on unsubstituted 1,3-dioxolane are less common, extensive research on the analogous 1,3-dioxane (B1201747) molecule using methods like HF and MP2 shows the chair conformer to be significantly more stable than twist forms, providing a basis for understanding six-membered rings. wikipedia.org

Thermodynamic Parameters and Energetic Components

Quantum chemical calculations are widely used to predict thermodynamic parameters such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). These computed values can be compared with experimental data and are crucial for understanding reaction equilibria and kinetics.

High-level ab initio methods, such as the BAC-MP4 (Bond-Additivity Corrected Møller-Plesset, 4th order) method, have been used to calculate the enthalpy of formation for 1,3,5-trioxane. These calculations are vital for modeling its thermal decomposition into formaldehyde. joaquinbarroso.com Similarly, DFT methods are routinely used to calculate the energetic components of reactions involving these cyclic ethers, including activation energies and reaction enthalpies. For example, the unimolecular decomposition of 1,3,5-trioxane to three formaldehyde molecules has been studied computationally, with theoretical values for the activation energy showing good agreement with experimental results from thermal studies. joaquinbarroso.com

| Compound | Parameter | Value | Method/Source |

|---|---|---|---|

| 1,3-Dioxolane | ΔfH° (liquid, 298.15 K) | -337.2 kJ/mol | Experimental wikipedia.org |

| ΔfH° (gas, 298.15 K) | -301.9 ± 0.7 kJ/mol | Experimental researchgate.net | |

| 1,3,5-Trioxane | ΔfH° (solid, 298.15 K) | -522.3 ± 0.4 kJ/mol | Experimental rowansci.com |

| ΔfH° (gas, 298.15 K) | -461.6 ± 0.6 kJ/mol | Experimental rowansci.com |

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into dynamic processes and thermodynamic properties. When combined with quantum mechanical methods (ab initio MD), they can accurately model chemical reactions in condensed phases.

A notable study employed DFT-based MD simulations to investigate the acid-catalyzed polymerization of 1,3,5-trioxane in the liquid phase. ijarset.comresearchgate.net This work presented one of the first ab initio calculations of a free-energy profile for a reaction in a condensed-phase system. The simulations showed that the introduction of a proton leads to the rapid, successive ring-opening (protolysis) of several trioxane (B8601419) molecules. The free-energy profile for the formation of a protonated dimer was calculated using constrained MD, revealing a barrierless reaction with a reaction free energy in the thermal range (10 kJ/mol). researchgate.net Such simulations are crucial for understanding the kinetics and thermodynamics of polymerization initiation. MD simulations have also been used to study the transport of lithium ions in poly(1,3-dioxolane)-based electrolytes, demonstrating how the polymer structure facilitates ion movement.

Conformational Analysis and Stereoelectronic Interactions

The conformation of cyclic ethers is heavily influenced by stereoelectronic interactions, which involve the overlap of orbitals on non-adjacent atoms. These interactions affect the stability and reactivity of different conformers.

In 1,3,5-trioxane, the chair conformation positions the lone pairs on the oxygen atoms in both axial and equatorial orientations. The anomeric effect, a stabilizing interaction between a lone pair on a heteroatom and an adjacent anti-periplanar σ* orbital, plays a significant role in the structure and reactivity of cyclic acetals. In 1,3,5-trioxane, this involves the interaction of an oxygen lone pair with the σ* orbital of an adjacent C-O bond.

For 1,3-dioxolane, its flexibility means that stereoelectronic effects are averaged over its pseudorotational itinerary. However, specific conformations will be stabilized or destabilized by interactions such as lone pair repulsions and hyperconjugative effects. Detailed computational studies on the analogous 1,3-dioxane molecule have used Natural Bond Orbital (NBO) analysis to quantify these interactions. youtube.com For example, the n(O) → σ*(C-H) hyperconjugative interactions are crucial in determining the relative stability of conformers and the lengths of C-H bonds. youtube.com These findings provide a framework for understanding the more complex dynamics of 1,3-dioxolane.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include global descriptors like electronic chemical potential (μ), chemical hardness (η), and softness (S), as well as local descriptors like the Fukui function, which identifies the most reactive sites in a molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

| Descriptor | Definition | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / η | Inverse of hardness; relates to polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. |

| Fukui Function (f(r)) | f+(r) for nucleophilic attack f-(r) for electrophilic attack | Identifies the most reactive sites within a molecule. wikipedia.org |

Molecular Electrostatic Surface Potential (MESP) and Charge Distribution Studies

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules through methods like Molecular Electrostatic Surface Potential (MESP) analysis and population analysis for charge distribution.

The MESP is a real physical property that can be determined both computationally and experimentally. uni-muenchen.de It is a 3D visualization of the electrostatic potential mapped onto a constant electron density surface of a molecule. uni-muenchen.dewolfram.com This map is a valuable tool for understanding molecular reactivity, particularly noncovalent interactions. uni-muenchen.de The color scheme on an MESP map typically denotes regions of different potential: red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. wolfram.comyoutube.com Green areas correspond to regions of near-zero or neutral potential. wolfram.com The MESP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud at various points in space. uni-muenchen.de

Charge distribution studies, often performed using methods like Mulliken population analysis, provide a way to estimate the partial atomic charges on each atom within a molecule. uni-muenchen.dewikipedia.org This method partitions the total electron population among the different atoms, offering a quantitative measure of the electronic distribution and polarity of bonds. uni-muenchen.de It should be noted, however, that Mulliken charges are known to be highly sensitive to the choice of basis set used in the calculation, which can affect their absolute values. uni-muenchen.dewikipedia.org

Prediction of Spectroscopic Data from Theoretical Models

Theoretical models are instrumental in the prediction and interpretation of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netspectroscopyonline.com Methods based on Density Functional Theory (DFT) have become powerful tools for calculating molecular structures and vibrational properties with a high degree of accuracy compared to experimental data. spectroscopyonline.comnih.gov For NMR chemical shifts, the gauge-independent atomic orbital (GIAO) method is commonly employed in conjunction with DFT to provide reliable predictions. nih.govstackexchange.com

Computational approaches can predict the vibrational frequencies that correspond to IR absorption bands and the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.govdntb.gov.ua These theoretical spectra can be compared with experimental data to confirm molecular structures, assign spectral peaks, and investigate conformational dynamics. researchgate.netnih.gov Often, a scaling factor is applied to the calculated frequencies to improve the correlation with experimental results, accounting for systematic errors in the theoretical methods. nih.gov

Experimental spectroscopic data for 1,3-dioxolane and 1,3,5-trioxane are well-established. Below are tables summarizing the key experimental peaks for both compounds. While the theoretical prediction of such spectra is a standard computational procedure, specific studies presenting a direct, quantitative comparison between the calculated and experimental IR and NMR data for the parent compounds 1,3-dioxolane and 1,3,5-trioxane were not identified in the literature search. However, a study on the thermal unimolecular decomposition of 1,3,5-trioxane successfully used transition-state theory to compute a reaction rate that closely matched values derived from experimental FTIR analysis. researchgate.net